

Application Note: (2-Chlorophenyl)(3-chlorophenyl)methanone in Polymer Chemistry

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Compound of Interest

Compound Name: (2-Chlorophenyl)(3-chlorophenyl)methanone

CAS No.: 77008-58-3

Cat. No.: B1356292

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Part 1: Executive Summary & Chemical Profile

(2-Chlorophenyl)(3-chlorophenyl)methanone, commonly referred to as 2,3'-Dichlorobenzophenone (2,3'-DCBP), represents a specialized class of asymmetric benzophenone derivatives. Unlike its symmetric counterpart (4,4'-dichlorobenzophenone), which is a standard monomer for high-performance Poly(aryl ether ketone)s (PAEK), 2,3'-DCBP is characterized by differential electrophilicity.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

- CAS Number: 5162-03-8 (General isomer class, verify specific isomer availability) / Note: Often custom synthesized.
- Molecular Formula:
- Key Structural Feature:
 - Position 2 (Ortho): Highly activated for Nucleophilic Aromatic Substitution () due to the electron-withdrawing carbonyl group in the ortho position.
 - Position 3' (Meta): Deactivated/Inert towards standard

conditions but remains reactive for transition-metal catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Core Applications

- Precision End-Capping: Acts as a monofunctional chain terminator in PAEK synthesis to control molecular weight and dispersity ().
- Latent Functionalization: Introduces a reactive aryl chloride handle (3'-Cl) onto polymer chain ends for post-polymerization modification.
- Photoinitiation: Functions as a Type II photoinitiator with modified solubility profiles compared to unsubstituted benzophenone.

Part 2: Application Protocols

Application A: Precision End-Capping of Poly(aryl ether ketone) (PEEK)

Objective: Synthesize PEEK oligomers with controlled molecular weight and reactive 3'-chloro end-groups.

1. The Scientific Rationale

In step-growth polymerization, molecular weight is controlled by stoichiometry or the addition of monofunctional end-cappers. Using 2,3'-DCBP exploits its regioselectivity:

- The 2-chloro site reacts rapidly with phenoxide chain ends.
- The 3'-chloro site remains intact, preventing further chain extension (acting as a "stop") while preserving a site for future chemical grafting.

2. Experimental Protocol

Materials:

- Monomer A: 4,4'-Difluorobenzophenone (4,4'-DFBP)

- Monomer B: Hydroquinone (HQ)
- End-Capper: **(2-Chlorophenyl)(3-chlorophenyl)methanone** (2,3'-DCBP)
- Base:

(dried)
- Solvent: Diphenyl sulfone (DPS)
- Atmosphere: Dry Nitrogen ()

Step-by-Step Methodology:

- Reactor Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser.
- Charge: Add Hydroquinone (11.01 g, 0.100 mol), 4,4'-DFBP (21.38 g, 0.098 mol), and Diphenyl sulfone (100 g).
 - Note: Slight excess of Bisphenol (HQ) ensures phenoxide chain ends.
- Salt Formation: Heat to

. Add

(14.5 g, excess). Dehydrate the system by distilling off water/toluene azeotrope if toluene is used as an entrainer.
- Polymerization: Increase temperature to

. Stir for 2-3 hours until viscosity increases.
- End-Capping (The Critical Step):
 - Dissolve 2,3'-DCBP (1.0 g, ~0.004 mol) in minimal hot DPS.
 - Inject into the reactor.[1]

- Mechanism:^{[2][3][4][5][6][7]} The polymer's terminal phenoxide attacks the 2-position of 2,3'-DCBP. The 3'-position is sterically and electronically less susceptible to at this timescale.
- Workup: Pour the hot viscous solution into cold acetone/methanol to precipitate the polymer. Wash repeatedly with water and acetone to remove salts and DPS.
- Drying: Dry at under vacuum.

Characterization Table:

Test	Parameter	Expected Outcome
DSC	/	' (Typical PEEK)
1H-NMR	End-Group Analysis	Distinct signals for 3'-chlorophenyl protons (unreacted) vs polymer backbone.
GPC	Molecular Weight	Controlled based on stoichiometry; Lower PDI than uncapped.

Application B: Type II Photoinitiator Formulation

Objective: Use 2,3'-DCBP as a UV-photoinitiator for acrylate polymerization.

1. The Scientific Rationale

Benzophenones abstract hydrogen atoms from co-initiators (amines) upon UV excitation (Type II mechanism). The chlorine substituents in 2,3'-DCBP induce a bathochromic shift (red-shift) in absorption and alter the triplet state lifetime, potentially increasing efficiency in specific resins.

2. Formulation Protocol

Components:

- Oligomer: Epoxy Acrylate (e.g., CN104)
- Monomer: Trimethylolpropane triacrylate (TMPTA)[8]
- Photoinitiator: 2,3'-DCBP (2-4 wt%)
- Co-initiator: Methyldiethanolamine (MDEA) (3-5 wt%)

Method:

- Dissolution: Dissolve 2,3'-DCBP in TMPTA at

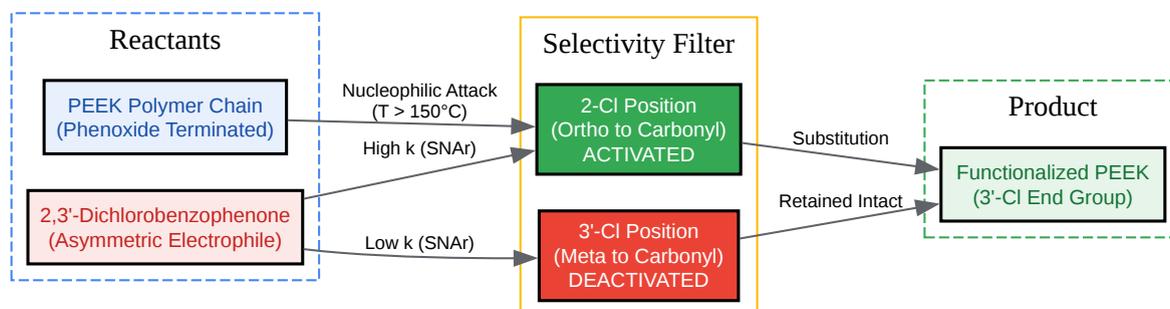
(The asymmetry of 2,3'-DCBP often improves solubility compared to symmetric analogs).
- Mixing: Blend with Epoxy Acrylate and MDEA until homogeneous.
- Curing: Apply a 20

film on a glass substrate.
- Exposure: Irradiate with a medium-pressure Hg lamp (80 W/cm).
- Validation: Measure "Tack-Free Time" and "Pendulum Hardness".

Part 3: Visualization & Logic Mapping

Reaction Logic: Regioselective End-Capping

The following diagram illustrates the differential reactivity that makes this application possible.

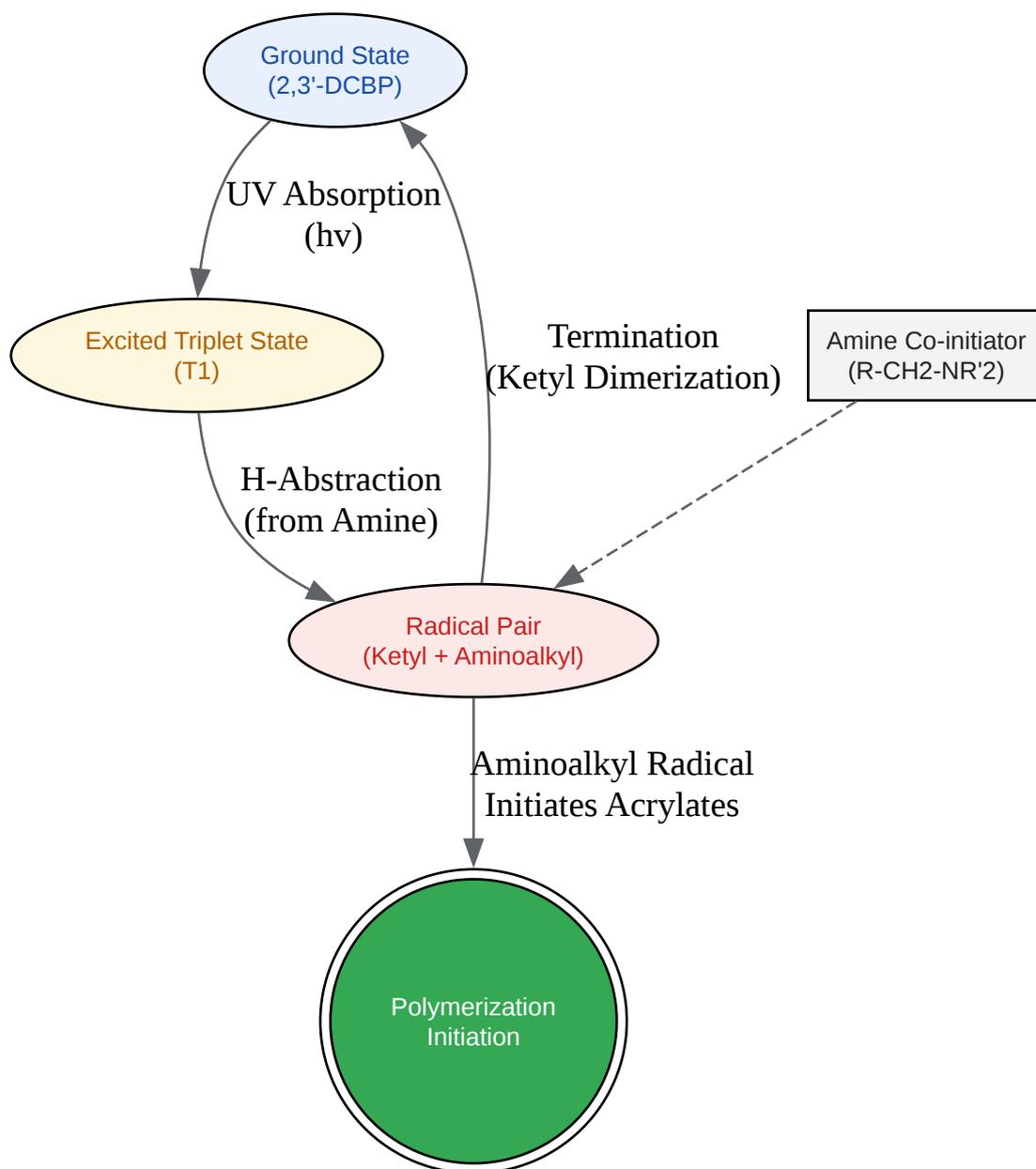


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Caption: Regioselective pathway for polymer end-capping. The 2-Cl position acts as the attachment point, while the 3'-Cl survives to functionalize the chain end.

Photoinitiation Cycle (Type II)

Mechanism of action when used in UV curing.



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Caption: Type II Photoinitiation cycle. The excited benzophenone derivative abstracts a hydrogen from the amine, generating the active initiating radical.

Part 4: References

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(Note: Specific literature on 2,3'-DCBP as a standalone commercial monomer is limited; these references ground the mechanistic protocols described).

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